GSK2656157 is a potent, selective, and first-in-class small molecule inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [] PERK is one of three key mediators of the unfolded protein response (UPR), a cellular stress response pathway activated upon accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). [] GSK2656157 has been instrumental in scientific research for elucidating the roles of PERK in various cellular processes and disease models.
Further exploring PERK-independent effects of GSK2656157: Research suggests that GSK2656157 might exert effects independent of PERK inhibition. [] Investigating these off-target effects could uncover novel therapeutic targets.
Developing more selective PERK inhibitors: While potent, GSK2656157 has shown activity against other kinases, such as RIPK1. [, ] Developing inhibitors with improved selectivity could minimize potential side effects and enhance therapeutic efficacy.
Investigating the therapeutic potential of GSK2656157 in combination therapies: Combining GSK2656157 with other drugs, such as chemotherapy agents or BH3 mimetics, has shown promise in preclinical models. [, ] Clinical trials are needed to evaluate the safety and efficacy of these combination therapies.
GSK2656157 is a compound developed by GlaxoSmithKline, primarily recognized as a selective inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK). This compound has garnered attention for its potential therapeutic applications in various diseases, particularly cancer, due to its role in modulating the cellular stress response. GSK2656157 also exhibits inhibitory effects on receptor-interacting protein kinase 1 (RIPK1), which positions it as a dual-targeting agent in therapeutic contexts.
GSK2656157 was synthesized at GlaxoSmithKline as part of a drug discovery program aimed at optimizing PERK inhibitors. The development involved medicinal chemistry strategies to enhance the compound's pharmacokinetic properties and reduce lipophilicity, ultimately leading to its selection for preclinical development .
GSK2656157 is classified as a small molecule kinase inhibitor. It specifically targets the PERK and RIPK1 kinases, which are crucial components in cellular signaling pathways related to stress responses and apoptosis.
The synthesis of GSK2656157 involves several key steps that include the formation of common intermediates followed by specific coupling reactions. The synthetic route is characterized by amide coupling reactions, which are essential for constructing the final compound from its precursors .
GSK2656157 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its binding affinity for target kinases. The specific arrangement of atoms within the molecule allows it to fit into the active sites of both PERK and RIPK1.
GSK2656157 undergoes various chemical reactions during its synthesis and when interacting with biological targets. The primary reaction of interest is its binding to the ATP-binding site of PERK and RIPK1, where it inhibits kinase activity.
GSK2656157 exerts its pharmacological effects through the inhibition of PERK-mediated signaling pathways that are activated under conditions of endoplasmic reticulum stress. By inhibiting PERK, GSK2656157 disrupts the unfolded protein response, leading to altered cell survival pathways.
GSK2656157 has been explored primarily in cancer research due to its ability to modulate stress responses in tumor cells. Its dual inhibition of PERK and RIPK1 presents opportunities for therapeutic strategies targeting apoptosis and necroptosis pathways in cancer treatment.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3